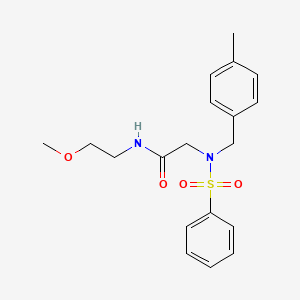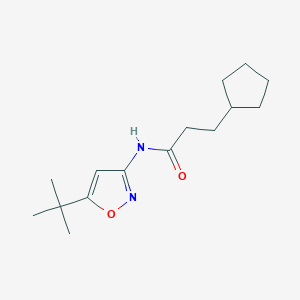
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as NPPB, is a chemical compound that has garnered significant attention in scientific research. This compound is a potent blocker of chloride channels, and its mechanism of action has been studied in various biological systems.
Wirkmechanismus
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing the flow of chloride ions. This compound has been shown to block both outward and inward chloride currents, making it an effective tool to study chloride channel function. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to inhibit other ion channels, including potassium and calcium channels.
Biochemical and physiological effects:
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In addition to blocking chloride channels, this compound has been shown to inhibit ATP-sensitive potassium channels and voltage-gated calcium channels. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. This compound has been used to study the role of chloride channels in various physiological processes, including cell proliferation, apoptosis, and migration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a potent and selective blocker of chloride channels, making it an effective tool to study chloride channel function. This compound has been used in a variety of biological systems, including cell lines, primary cells, and animal models. However, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations. This compound can inhibit other ion channels, making it difficult to interpret the results of experiments. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has low solubility in water, which can limit its use in some experimental systems.
Zukünftige Richtungen
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a variety of potential future directions. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer, and it may have therapeutic potential in these and other diseases. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione may be useful in the development of new drugs that target chloride channels. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Conclusion:
In conclusion, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione (1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione) is a potent blocker of chloride channels that has been extensively used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and may have therapeutic potential in various diseases. While 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations, it remains an important tool for studying chloride channel function. Further research is needed to fully understand the potential applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Synthesemethoden
The synthesis of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-phenylethylamine to form the amide, which is subsequently cyclized with phosgene to produce 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. The yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to study chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, neuronal excitability, and ion transport. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to block several types of chloride channels, including CFTR, VRAC, and ClC-2. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer.
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-17(16(20)10-12)21-18(22)11-15(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,15H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVIVALBGWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)

![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)


![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B5127108.png)

![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5127157.png)